molecular formula C10H12Cl3N B6187644 3-(3,5-dichlorophenyl)-3-methylazetidine hydrochloride CAS No. 2639437-90-2

3-(3,5-dichlorophenyl)-3-methylazetidine hydrochloride

Cat. No. B6187644
CAS RN: 2639437-90-2
M. Wt: 252.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride, also known as 3-DMA, is a synthetic compound with a wide range of applications in scientific research. Its unique properties make it an attractive choice for a variety of experiments and applications. 3-DMA is a colorless solid with a molecular weight of 305.80 g/mol and a melting point of 118-120 °C. It is soluble in water, ethanol, and methanol and has a strong, characteristic odor. 3-DMA is used in a variety of laboratory experiments, including synthesis of compounds and biochemical and physiological studies.

Scientific Research Applications

3-(3,5-dichlorophenyl)-3-methylazetidine hydrochloride is widely used in scientific research for a variety of purposes. It is used as a reagent for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in biochemical and physiological studies to investigate the effects of compounds on cellular processes. In addition, this compound is used in the synthesis of polymers and other materials for use in industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,5-dichlorophenyl)-3-methylazetidine hydrochloride is not fully understood. It is believed to act as an inhibitor of enzymes involved in the metabolism of compounds, such as those involved in the synthesis of proteins. In addition, this compound may act as an agonist of certain receptors, such as the serotonin receptor, which may be involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to act as an inhibitor of enzymes involved in the metabolism of compounds, such as those involved in the synthesis of proteins. In addition, this compound may act as an agonist of certain receptors, such as the serotonin receptor, which may be involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,5-dichlorophenyl)-3-methylazetidine hydrochloride in laboratory experiments include its low cost, easy availability, and wide range of applications. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of this compound is its potential toxicity, as it can cause skin irritation and respiratory problems if handled improperly.

Future Directions

The potential applications of 3-(3,5-dichlorophenyl)-3-methylazetidine hydrochloride are still being explored. Future research could focus on the development of new synthesis methods to improve the yield and purity of the compound, as well as its use in the synthesis of novel compounds with potential pharmaceutical applications. In addition, further research could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, this compound could be studied for its potential use in industrial applications, such as the production of polymers and other materials.

Synthesis Methods

3-(3,5-dichlorophenyl)-3-methylazetidine hydrochloride is typically synthesized using a reaction between 3,5-dichlorophenylacetonitrile and 3-methylazetidine in the presence of an acid catalyst and anhydrous ethanol. The reaction is carried out at a temperature of 80-85 °C and yields a white solid. The solid is then purified by recrystallization from ethanol, and the product is collected by filtration. The yield of the reaction is typically in the range of 70-80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,5-dichlorophenyl)-3-methylazetidine hydrochloride involves the reaction of 3,5-dichlorobenzaldehyde with methylamine followed by reduction with sodium borohydride to yield 3-(3,5-dichlorophenyl)-3-methylazetidine. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3,5-dichlorobenzaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3,5-dichlorobenzaldehyde with excess methylamine in ethanol at room temperature for 24 hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-(3,5-dichlorophenyl)-3-methylazetidine.", "Step 5: Dissolve 3-(3,5-dichlorophenyl)-3-methylazetidine in hydrochloric acid and stir for 1 hour.", "Step 6: Filter the resulting precipitate and wash with cold diethyl ether to yield 3-(3,5-dichlorophenyl)-3-methylazetidine hydrochloride." ] }

CAS RN

2639437-90-2

Molecular Formula

C10H12Cl3N

Molecular Weight

252.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.